molecular formula C15H17N3O3 B179603 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone CAS No. 111608-65-2

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Cat. No.: B179603
CAS No.: 111608-65-2
M. Wt: 287.31 g/mol
InChI Key: XWAIZWOYWKCWCQ-UHFFFAOYSA-N
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Description

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Scientific Research Applications

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis[][3].

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[][3].

    Medicine: Investigated for its potential therapeutic applications in treating various diseases[][3].

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is unique due to the presence of both the nitro group and the piperidinyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-nitro-1H-indol-3-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10(19)17-6-4-11(5-7-17)14-9-16-15-3-2-12(18(20)21)8-13(14)15/h2-3,8-9,11,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIZWOYWKCWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556333
Record name 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111608-65-2
Record name 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(1-acetyl-4-piperidyl)-5-nitroindoline (10.0 g), manganese dioxide (17 g) and nitrobenzene (100 ml) was heated at 150° C. for 1 hour, with nitrogen gas being bubbled into the reaction mixture. The reaction mixture was cooled and the insoluble material was filtered off. The residue was washed with a mixture of chloroform and methanol (10:1 V/V) and the washings and the filtrate were combined and concentrated. The residue was dissolved in a mixture of chloroform and methanol (400 ml, 1:1 V/V) and the insoluble material was filtered off. The filtrate was concentrated to give 3-(1-acetyl-4-piperidyl)-5-nitroindole (4.67 g).
Name
3-(1-acetyl-4-piperidyl)-5-nitroindoline
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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